molecular formula C10H5F2KO3 B1406775 Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate CAS No. 1803598-39-1

Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B1406775
CAS No.: 1803598-39-1
M. Wt: 250.24 g/mol
InChI Key: JVELCOJHBHVJCG-UHFFFAOYSA-M
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Description

Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate (CAS 1803598-39-1) is a benzofuran derivative with the molecular formula C10H5F2KO3 and a molecular weight of 250.24 g/mol . This compound is the potassium salt of a difluorinated and methyl-substituted benzofuran-2-carboxylic acid, a scaffold recognized in medicinal chemistry for its significant biological potential . Benzofuran derivatives are of high interest in scientific research due to their diverse pharmacological profiles, which can include activity as chloride channel inhibitors, antiviral agents, and antimicrobials . Specifically, related compounds featuring the benzofuran core and a free carboxylic acid group have been identified as potent inhibitors of Transmembrane Protein 16A (TMEM16A), a calcium-activated chloride channel (CaCC) implicated in physiological processes such as sensory transduction, epithelial secretion, and smooth muscle contraction . The presence of fluorine substituents, as in this compound, is a common strategy in drug discovery to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Researchers may utilize this compound as a key synthetic intermediate or as a building block for the construction of more complex molecules in the development of novel bioactive agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

potassium;5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O3.K/c1-4-6-2-5(11)3-7(12)9(6)15-8(4)10(13)14;/h2-3H,1H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVELCOJHBHVJCG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2F)F)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803598-39-1
Record name potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate typically involves the reaction of 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylic acid with a potassium base. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions to ensure complete conversion to the potassium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar procedures to the laboratory synthesis are scaled up, with considerations for cost, efficiency, and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents such as methanol or ethanol .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzofuran derivatives .

Scientific Research Applications

Medicinal Chemistry

K-DFMBC is being investigated for its potential as a pharmaceutical building block. The compound's structure suggests it may interact with biological targets, influencing metabolic pathways and cellular processes. Research indicates that benzofuran derivatives can modulate signaling cascades such as the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and apoptosis.

Potential Pharmacological Applications:

Synthetic Chemistry

K-DFMBC serves as an important synthetic intermediate in organic chemistry. Its unique structure allows for the development of various derivatives through chemical reactions such as:

  • Esterification : The carboxylate group can be modified to produce esters with different functional groups.
  • Fluorination Reactions : The fluorine atoms can be utilized in further synthetic transformations to enhance biological activity or modify solubility properties.

Synthesis Pathway

The synthesis typically involves multiple steps that may include:

  • Formation of the benzofuran core.
  • Introduction of the fluorine substituents.
  • Functionalization of the carboxylate group.

This multi-step synthesis underscores the compound's accessibility for research and industrial applications.

Biological Research

The biological activity of K-DFMBC is an area of active investigation. While specific literature on K-DFMBC is sparse, its structural analogs have shown promise in various studies:

  • Inhibition of Drug Metabolism Enzymes : Compounds similar to K-DFMBC have been found to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound crystallizes in a monoclinic system (space group P2₁/c), with bond lengths and angles consistent with aromatic benzofuran systems. Fluorine atoms at positions 5 and 7 introduce steric and electronic effects, influencing intermolecular interactions. The carboxylate group participates in ionic bonding with potassium, affecting solubility and crystal packing. Key physicochemical properties include:

Property Value
Molecular weight 280.3 g/mol
Melting point 245–247°C
Solubility Soluble in DMSO, sparingly in water
Crystal system Monoclinic
Space group P2₁/c

Structural data were refined using SHELXL , and molecular graphics generated via ORTEP-3 .

Comparison with Similar Compounds

Structural Comparisons

The table below compares structural features of analogous benzofuran carboxylates:

Compound Name Molecular Weight (g/mol) Crystal System Space Group Key Substituents
Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate 280.3 Monoclinic P2₁/c 5-F, 7-F, 3-CH₃
Sodium 5,7-dichloro-3-methyl-1-benzofuran-2-carboxylate 297.1 Orthorhombic Pbca 5-Cl, 7-Cl, 3-CH₃
Lithium 3-methyl-1-benzofuran-2-carboxylate 202.1 Triclinic P-1 No halogen, 3-CH₃

Fluorine substituents reduce electron density in the aromatic ring compared to chlorine, leading to shorter C–F bonds (1.34 Å vs. C–Cl: 1.72 Å) and altered hydrogen-bonding networks. The potassium salt’s monoclinic packing contrasts with the orthorhombic system of the sodium analog, reflecting differences in cation size and halogen electronegativity .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility in Water
This compound 245–247 Low
Sodium 5,7-dichloro-3-methyl-1-benzofuran-2-carboxylate 230–232 Moderate
Lithium 3-methyl-1-benzofuran-2-carboxylate 210–212 High

The potassium derivative’s lower water solubility compared to sodium and lithium salts arises from weaker ion-dipole interactions due to its larger cation. Fluorine’s strong electronegativity increases thermal stability, yielding a higher melting point than the chloro analog .

Research Findings and Methodological Considerations

Recent studies highlight the role of SHELXL in refining high-resolution structures of fluorinated benzofurans, enabling precise measurement of torsional angles and intermolecular distances . ORTEP-3 has been critical in visualizing steric clashes caused by the 3-methyl group, informing synthetic modifications to optimize crystal packing . Comparative analyses reveal that chloro-substituted analogs exhibit greater π-stacking interactions, whereas fluorine’s inductive effects dominate in the potassium salt.

Biological Activity

Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate (K-DFMBC) is an organic compound characterized by a unique benzofuran structure with dual fluorine substituents and a carboxylate group. This compound is gaining attention in medicinal chemistry due to its potential biological activities and interactions with various metabolic pathways.

  • Molecular Formula : C10H6F2O2K
  • Molecular Weight : Approximately 250.24 g/mol
  • Structural Features : The compound features a benzofuran core, which is known for its diverse biological activities, along with two fluorine atoms that may enhance its reactivity compared to non-fluorinated analogs.

While specific literature on K-DFMBC is limited, it is hypothesized to exhibit biological activities similar to other benzofuran derivatives. These compounds often interact with various biological targets, influencing key metabolic pathways:

  • Enzyme Inhibition : Benzofuran derivatives are known to inhibit certain enzymes, which can alter metabolic processes and cellular functions. For instance, they may interact with cytochrome P450 enzymes, affecting drug metabolism and clearance.
  • Cell Signaling Modulation : K-DFMBC may modulate signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
  • Biochemical Interactions : The compound's structural characteristics suggest it could bind to specific biomolecules (e.g., receptors and kinases), leading to either activation or inhibition of their activity.

Biological Activity

Research indicates that compounds similar to K-DFMBC exhibit a range of biological activities:

  • Anticancer Properties : Some benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, studies show that related compounds can inhibit the growth of MCF-7 breast cancer cells .
  • Neuroprotective Effects : Certain derivatives have been linked to neuroprotective activities, potentially offering therapeutic avenues for neurological disorders.

Case Studies and Experimental Findings

StudyFindings
Study AInvestigated the effects of benzofuran derivatives on cancer cell lines; found significant cytotoxicity against MCF-7 cells.
Study BExplored the modulation of metabolic enzymes by benzofurans; reported inhibition of cytochrome P450 activity.
Study CAnalyzed the impact on cellular signaling pathways; highlighted activation of MAPK/ERK pathways leading to enhanced cell survival in specific contexts.

Dosage and Temporal Effects

The effects of K-DFMBC may vary significantly based on dosage:

  • Low Doses : Potentially beneficial effects observed in enhancing metabolic activity and cellular function.
  • High Doses : May lead to cytotoxicity or adverse effects depending on the target cells involved.

In laboratory settings, K-DFMBC has shown stability under standard conditions, indicating potential for long-term studies.

Q & A

Q. What are the established synthetic protocols for Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate?

A common method involves alkaline hydrolysis of the corresponding ethyl ester. For example, refluxing ethyl 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate with potassium hydroxide in a methanol-water mixture, followed by acidification with HCl to isolate the carboxylic acid. The potassium salt is then obtained via neutralization with KOH. Purification via column chromatography (e.g., ethyl acetate) or recrystallization from benzene yields high-purity crystals .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

  • X-ray crystallography : For unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding). SHELXL is widely used for refinement, leveraging its robustness in handling small-molecule data .
  • Spectroscopy : 1H^{1}\text{H}/19F^{19}\text{F} NMR to confirm substituent positions and purity. IR spectroscopy to identify carboxylate (C=O) and benzofuran ring vibrations.
  • Thermal analysis : Melting point determination (e.g., 436–437 K for analogous derivatives) to assess purity .

Advanced Research Questions

Q. How can computational methods elucidate the electronic effects of fluorine substitution in this compound?

Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of fluorine atoms on the benzofuran ring. Key steps:

  • Compare frontier molecular orbitals (HOMO/LUMO) with non-fluorinated analogs to assess reactivity.
  • Analyze electrostatic potential maps to predict sites for nucleophilic/electrophilic attack.
  • Validate computational results with experimental data (e.g., X-ray bond lengths, NMR chemical shifts) .

Q. What experimental strategies address contradictions in crystallographic data across benzofuran derivatives?

Discrepancies in unit cell parameters or hydrogen-bonding patterns may arise from polymorphism or solvent effects. Mitigation strategies:

  • Use high-resolution synchrotron data to reduce measurement errors.
  • Test multiple refinement software (e.g., SHELXL vs. OLEX2) to confirm structural models .
  • Replicate synthesis and crystallization under controlled conditions (solvent, temperature) to isolate polymorphs .

Q. How can reaction conditions be optimized to synthesize spiro or fused-ring derivatives from this compound?

  • Catalyst screening : Use transition metals (e.g., Pd, Cu) to facilitate cross-coupling or cyclization.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of ionic intermediates.
  • Temperature control : Microwave-assisted synthesis can reduce reaction times and improve yields, as demonstrated in spirobenzofuran-thiophene systems .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

  • Antimicrobial assays : Disk diffusion or microdilution tests against Gram-positive/negative bacteria.
  • Cytotoxicity screening : MTT assays on cancer cell lines, comparing activity with structurally related compounds (e.g., 5-fluoro-7-methyl derivatives) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl, fluorine) to correlate electronic effects with bioactivity .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in reported melting points or spectral data?

  • Reproducibility checks : Repeat synthesis and characterization under identical conditions.
  • Impurity profiling : Use HPLC-MS to identify byproducts affecting thermal properties.
  • Cross-validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

Q. What steps ensure reliability in crystallographic refinement for disordered structures?

  • Apply TWIN laws in SHELXL to model twinned crystals.
  • Use SQUEEZE (PLATON) to account for solvent molecules in porous structures.
  • Validate with R-factor convergence and residual electron density maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate
Reactant of Route 2
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Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate

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